molecular formula C24H24N4O3 B3019819 N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105219-06-4

N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B3019819
CAS RN: 1105219-06-4
M. Wt: 416.481
InChI Key: LQJJSYFVJSIRMY-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs and potential biological activities. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity . Additionally, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have been studied for their antibacterial activity . These studies contribute to the understanding of the chemical space around the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic chemical building blocks to the final complex molecules. For example, the synthesis of benzamide derivatives as anti-tubercular agents involves

Scientific Research Applications

Chemical Synthesis and Drug Design

Research indicates the potential of heterocyclic compounds, including structures similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, in the design and synthesis of Central Nervous System (CNS) acting drugs. These compounds, due to their unique chemical structures, may serve as lead molecules for synthesizing new compounds with CNS activity, highlighting the importance of functional chemical groups in drug discovery and design (Saganuwan, 2017).

Antimicrobial and Antineoplastic Agents

A series of 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have been investigated for their potent cytotoxic properties, potentially more potent than contemporary anticancer drugs. These compounds, which share a core structure with N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, demonstrate significant tumor-selective toxicity and the ability to act as modulators of multi-drug resistance, indicating their potential as antineoplastic agents (Hossain et al., 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which are structurally related to N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of such heterocyclic fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of these chemical structures beyond pharmaceutical applications (Lipunova et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-4-2-3-5-19(16)20-7-9-23(27-26-20)28-12-10-17(11-13-28)24(29)25-18-6-8-21-22(14-18)31-15-30-21/h2-9,14,17H,10-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJJSYFVJSIRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

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